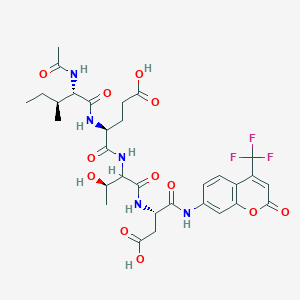
Ac-IETD-AFC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-IETD-AFC is a synthetic tetrapeptide substrate that is cleaved by active human caspase-8. This substrate is cleaved between the aspartic acid and 7-amino-4-trifluoromethylcoumarin, releasing the fluorogenic 7-amino-4-trifluoromethylcoumarin, which is detected by spectrofluorometry . It is widely used in biochemical assays to measure caspase-8 activity, which plays a crucial role in the process of apoptosis.
科学研究应用
Ac-IETD-AFC is extensively used in scientific research to study apoptosis and caspase-8 activity. Its applications include:
Quantification of Apoptosis: Used in assays to measure the activity of caspase-8 in apoptotic cell lysates.
Drug Screening: Employed in high-throughput screening assays to identify potential inhibitors of caspase-8.
Cancer Research: Utilized to investigate the role of caspase-8 in cancer cell apoptosis and to evaluate the efficacy of anti-cancer drugs.
Neuroscience: Applied in studies examining the involvement of caspase-8 in neurodegenerative diseases.
作用机制
Target of Action
Ac-IETD-AFC is a fluorogenic substrate primarily targeted towards caspase-8 . Caspases are a family of cysteine-dependent proteases that play essential roles in apoptosis, proliferation, and inflammation . In addition to caspase-8, this compound is also a substrate for caspase-3 processing enzyme, caspase-10, and granzyme B .
Mode of Action
This compound interacts with its targets by getting cleaved by the active human caspase-8 . This substrate is cleaved between D and AFC (7-Amino-4-trifluoromethylcoumarin), releasing the fluorogenic AFC, which can be detected by spectrofluorometry .
Biochemical Pathways
The cleavage of this compound by caspase-8 is a part of the apoptosis pathway. Apoptosis, or programmed cell death, is a vital cellular process, and dysregulation of this process has been linked to various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer . The cleavage of this compound can be used to study the events downstream of caspase-8 activation .
Pharmacokinetics
It is known that the compound is supplied as 2 mm in dmso and is soluble in dmso . It is recommended to store the compound at -20°C .
Result of Action
The cleavage of this compound by active caspase-8 releases the fluorogenic AFC. This release can be monitored in a spectrofluorometer at an excitation wavelength of 400 nm and an emission wavelength range of 480-520 nm . This allows for the identification and quantification of caspase-8 activity in apoptotic cell lysates .
Action Environment
The action of this compound is sensitive to environmental factors. The compound is air and light sensitive, and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended to protect the compound from light and moisture .
生化分析
Biochemical Properties
Ac-IETD-AFC plays a significant role in biochemical reactions, particularly as a substrate for caspase-8, caspase-3 processing enzyme, caspase-10, and granzyme B . It interacts with these enzymes, which cleave the substrate between D and AFC, releasing the fluorogenic AFC .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for caspases and granzyme B . These enzymes are involved in apoptosis, a form of programmed cell death, and other cellular processes . The cleavage of this compound by these enzymes can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its cleavage by caspases and granzyme B . This cleavage releases the fluorogenic AFC, which can be detected by spectrofluorometry . The cleavage of this compound can also be inhibited by the IETD tetrapeptide when it is coupled to an aldehyde group (CHO), demonstrating the specificity of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the product is crucial for its effectiveness, and it is recommended to avoid repeated freeze-thaw cycles . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways related to apoptosis . It interacts with caspases and granzyme B, which play crucial roles in these pathways .
Subcellular Localization
Given its role as a substrate for caspases and granzyme B, it is likely to be found in locations where these enzymes are active .
准备方法
Synthetic Routes and Reaction Conditions
Ac-IETD-AFC is synthesized using a peptide synthesizer and purified using standard protocols to achieve a purity of ≥98% . The synthesis involves the sequential addition of amino acids to form the tetrapeptide sequence isoleucine-glutamic acid-threonine-aspartic acid, followed by the attachment of the 7-amino-4-trifluoromethylcoumarin moiety .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers, high-performance liquid chromatography for purification, and lyophilization for storage . The compound is typically stored in dimethyl sulfoxide at -20°C to maintain its stability .
化学反应分析
Types of Reactions
Ac-IETD-AFC undergoes hydrolysis when cleaved by caspase-8, resulting in the release of 7-amino-4-trifluoromethylcoumarin . This reaction is specific to caspase-8 and related enzymes that recognize the isoleucine-glutamic acid-threonine-aspartic acid sequence .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of active caspase-8 and is typically conducted in a buffer solution containing tris(hydroxymethyl)aminomethane, sodium chloride, and imidazole at pH 8.0 . The reaction is monitored using a spectrofluorometer with an excitation wavelength of 400 nm and an emission wavelength range of 480-520 nm .
Major Products
The primary product of the hydrolysis reaction is 7-amino-4-trifluoromethylcoumarin, which exhibits strong fluorescence and is used as a marker for caspase-8 activity .
相似化合物的比较
Similar Compounds
Ac-DEVD-AFC: A fluorogenic substrate for caspase-3, which is cleaved to release 7-amino-4-trifluoromethylcoumarin.
Ac-YVAD-AFC: A fluorogenic substrate for caspase-1, also releasing 7-amino-4-trifluoromethylcoumarin upon cleavage.
Uniqueness
Ac-IETD-AFC is unique in its specificity for caspase-8, making it an essential tool for studying caspase-8-mediated apoptosis. Unlike other substrates, it provides a direct and quantitative measure of caspase-8 activity, which is crucial for understanding the role of this enzyme in various biological processes .
属性
CAS 编号 |
211990-57-7 |
|---|---|
分子式 |
C31H38F3N5O12 |
分子量 |
729.7 g/mol |
IUPAC 名称 |
4-[(2-acetamido-3-methylpentanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H38F3N5O12/c1-5-13(2)25(35-15(4)41)29(49)37-19(8-9-22(42)43)27(47)39-26(14(3)40)30(50)38-20(12-23(44)45)28(48)36-16-6-7-17-18(31(32,33)34)11-24(46)51-21(17)10-16/h6-7,10-11,13-14,19-20,25-26,40H,5,8-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45) |
InChI 键 |
CGUOWXRXLQXOKO-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
同义词 |
N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-Trifluoromethylcoumarin |
产品来源 |
United States |
Q1: What is Ac-IETD-AFC and how is it used to study apoptosis?
A1: this compound (Acetyl-Ile-Glu-Thr-Asp-AFC) is a fluorogenic substrate specifically designed for detecting and measuring the activity of caspase-8, a key protease involved in apoptosis. [, ]
- Detection: AFC is fluorescent, allowing for the quantitative measurement of caspase-8 activity. The increase in fluorescence directly correlates with caspase-8 activity levels. [, ]
Q2: The research papers mention the "mitochondria pathway of apoptosis." How is caspase-8, the target of this compound, involved in this pathway?
A2: There are two main pathways of apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
- Caspase-8's role: While often associated with the extrinsic pathway, caspase-8 can play a role in the mitochondrial pathway in certain cell types or under specific conditions. []
- Connecting the pathways: In some cases, active caspase-8 can cleave Bid, a pro-apoptotic protein, which then translocates to the mitochondria, triggering the intrinsic apoptotic pathway. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



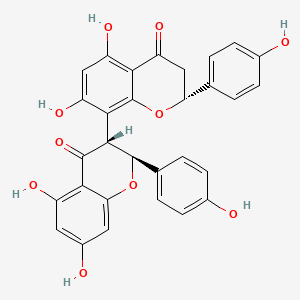
![6-[3-(3,4-Dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B593242.png)
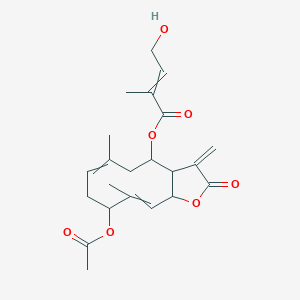


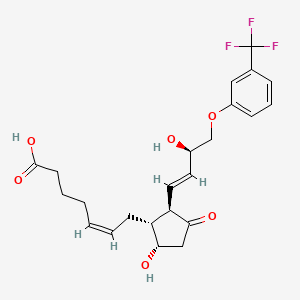
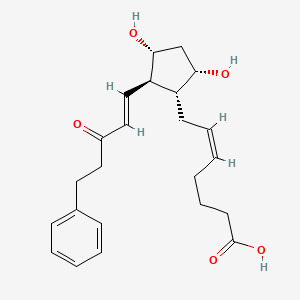
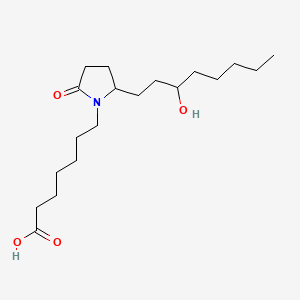
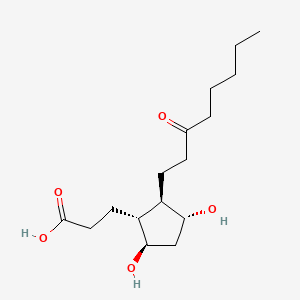
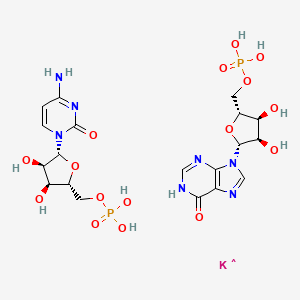
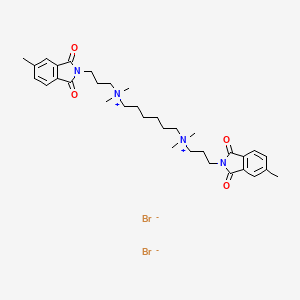
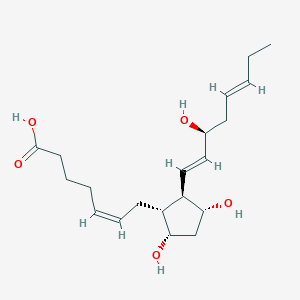
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593263.png)
